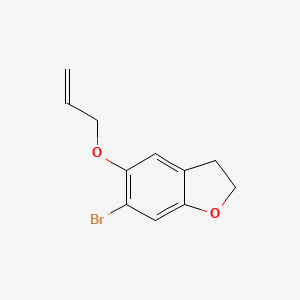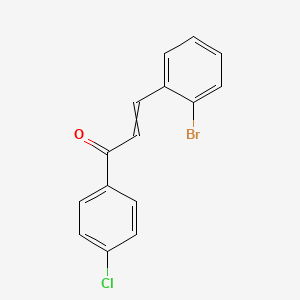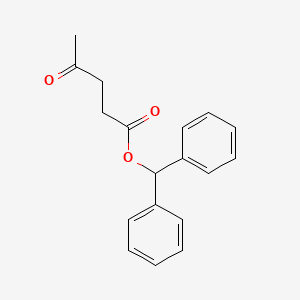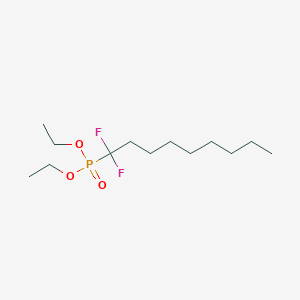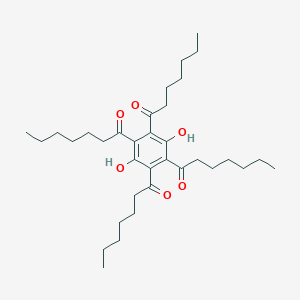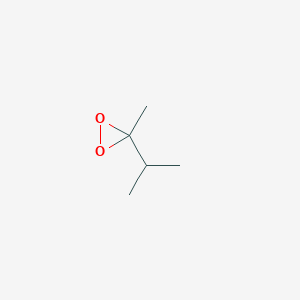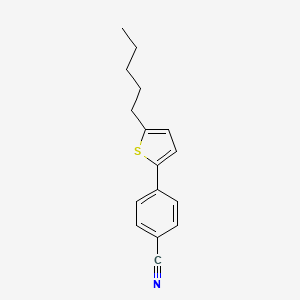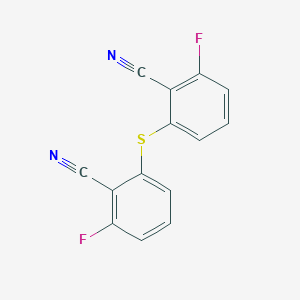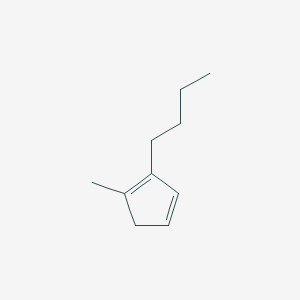
2-Butyl-1-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ It is a derivative of cyclopentadiene, characterized by the presence of butyl and methyl substituents on the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with butyl and methyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an efficient method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation of the double bonds in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens, acids, and bases
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Wissenschaftliche Forschungsanwendungen
2-Butyl-1-methylcyclopenta-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Butyl-1-methylcyclopenta-1,3-diene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the butyl and methyl substituents.
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2-Butyl-1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes. The presence of butyl and methyl groups can influence the compound’s stability, solubility, and overall reactivity, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
169063-49-4 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2-butyl-1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h5,8H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
NTIKKWJKGISRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


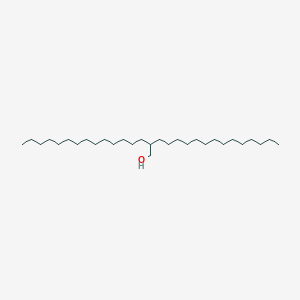
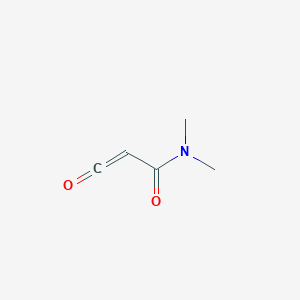
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
